Cas no 54210-33-2 (1-Methyl-5-nitro-1H-pyrazole)

1-Methyl-5-nitro-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a nitro group at the 5-position. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and materials science. The nitro group enhances electrophilic properties, facilitating further functionalization, while the methyl group contributes to stability and solubility in organic solvents. Its well-defined molecular framework makes it a valuable building block for constructing more complex nitrogen-containing compounds. The compound is typically handled under standard laboratory conditions, with attention to compatibility in reactions involving nucleophiles or reducing agents due to the nitro functionality.
1-Methyl-5-nitro-1H-pyrazole structure
1-Methyl-5-nitro-1H-pyrazole structure
Product Name:1-Methyl-5-nitro-1H-pyrazole
CAS No:54210-33-2
MF:C4H5N3O2
MW:127.101400136948
MDL:MFCD09468157
CID:376053
PubChem ID:143145
Update Time:2025-05-26

1-Methyl-5-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-5-nitro-1H-pyrazole
    • 1H-Pyrazole,1-methyl-5-nitro-
    • 1-methyl-5-nitropyrazole
    • 1-Methyl-5-nitro-1H-pyrazole #
    • EN300-231238
    • AMY33138
    • 54210-33-2
    • SCHEMBL352397
    • AKOS015922077
    • AKOS005167513
    • CS-0300548
    • DTXSID00202562
    • MDL: MFCD09468157
    • Inchi: 1S/C4H5N3O2/c1-6-4(7(8)9)2-3-5-6/h2-3H,1H3
    • InChI Key: COVPJOWITGLAKX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=NN1C)=O

Computed Properties

  • Exact Mass: 127.03825
  • Monoisotopic Mass: 127.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Density: 1.44
  • Boiling Point: 244.4°C at 760 mmHg
  • Flash Point: 101.6°C
  • Refractive Index: 1.618
  • PSA: 60.96

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1-Methyl-5-nitro-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:54210-33-2)1-Methyl-5-nitro-1H-pyrazole
Order Number:A1165067
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:23
Price ($):1104.0
Email:sales@amadischem.com

Additional information on 1-Methyl-5-nitro-1H-pyrazole

Introduction to 1-Methyl-5-nitro-1H-pyrazole (CAS No. 54210-33-2)

1-Methyl-5-nitro-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 54210-33-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole family, a class of molecules characterized by a five-membered ring containing two nitrogen atoms. The presence of a methyl group and a nitro group at specific positions on the pyrazole core imparts unique chemical and biological properties, making it a valuable scaffold for further derivatization and exploration in drug discovery.

The structural features of 1-Methyl-5-nitro-1H-pyrazole make it an intriguing candidate for various applications, particularly in medicinal chemistry. The nitro group, in particular, is a well-known pharmacophore that can influence the reactivity, solubility, and biological activity of a molecule. Recent studies have highlighted the potential of nitro-substituted pyrazoles as intermediates in the synthesis of bioactive compounds. For instance, researchers have explored the use of such derivatives in the development of antimicrobial and anti-inflammatory agents.

In the realm of pharmaceutical research, 1-Methyl-5-nitro-1H-pyrazole has been investigated for its potential role in modulating enzyme activity and receptor binding. The nitro group can undergo reduction to form an amine, which can alter the electronic properties of the molecule and affect its interactions with biological targets. This redox-active nature has been leveraged in the design of prodrugs and activatable compounds that release active pharmacological species under specific physiological conditions.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the properties of 1-Methyl-5-nitro-1H-pyrazole. Molecular modeling studies have revealed insights into its binding mode with potential therapeutic targets, aiding in the rational design of more effective derivatives. These computational approaches are complemented by experimental investigations, which have provided valuable data on the synthesis, purification, and characterization of this compound.

The synthesis of 1-Methyl-5-nitro-1H-pyrazole typically involves multi-step organic reactions, starting from commercially available precursors such as 1-methylpyrazole. Nitration reactions are commonly employed to introduce the nitro group at the 5-position of the pyrazole ring. The choice of nitrating agents and reaction conditions is critical to achieving high yields and purity. Purification techniques such as column chromatography are often necessary to isolate the desired product from reaction mixtures.

One notable application of 1-Methyl-5-nitro-1H-pyrazole is in the development of materials with specialized functionalities. For example, its incorporation into polymers or coatings can impart redox responsiveness, making it useful in smart materials that can adapt their properties based on environmental stimuli. This area of research is particularly promising for creating advanced materials for biomedical applications, such as drug delivery systems and biosensors.

The biological activity of 1-Methyl-5-nitro-1H-pyrazole has been explored across various therapeutic categories. Preliminary studies have suggested potential antimicrobial properties, with some derivatives exhibiting activity against Gram-positive bacteria. Additionally, its structural motif has been investigated for its ability to interact with biological pathways involved in inflammation and cancer. These findings underscore the versatility of nitro-substituted pyrazoles as chemical tools for drug discovery.

In conclusion, 1-Methyl-5-nitro-1H-pyrazole (CAS No. 54210-33-2) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable building block for further chemical exploration. As research continues to uncover new synthetic methods and biological functions, this compound is poised to play an increasingly important role in addressing global health challenges.

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Amadis Chemical Company Limited
(CAS:54210-33-2)1-Methyl-5-nitro-1H-pyrazole
A1165067
Purity:99%
Quantity:1g
Price ($):1104.0
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